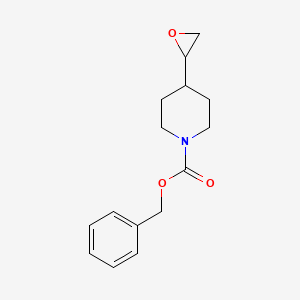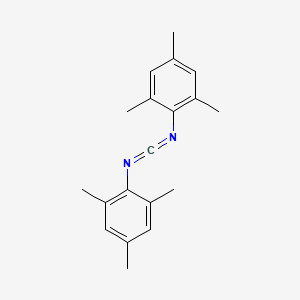![molecular formula C14H11N3O2S B8779069 N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B8779069.png)
N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzenesulfonohydrazide moiety linked to a 4-cyanophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Benzenesulfonohydrazide+4-Cyanobenzaldehyde→N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide
The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-nitrophenyl)methylidene]benzenesulfonohydrazide
- N’-[(4-methoxyphenyl)methylidene]benzenesulfonohydrazide
- N’-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H |
InChI Key |
FWANZNVPCBFZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
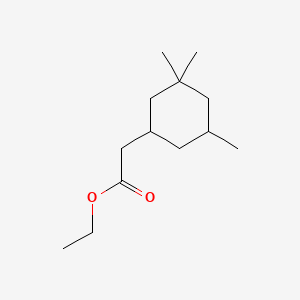
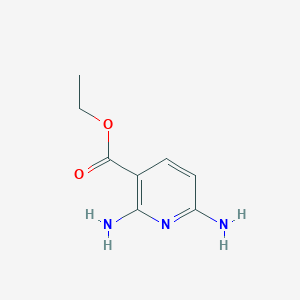
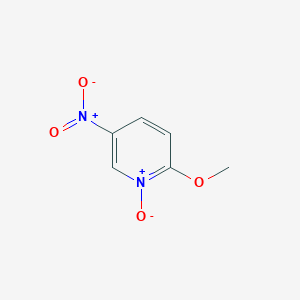
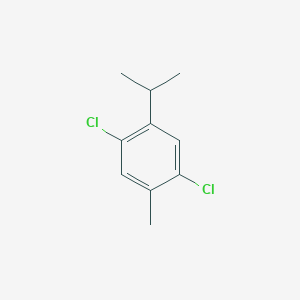

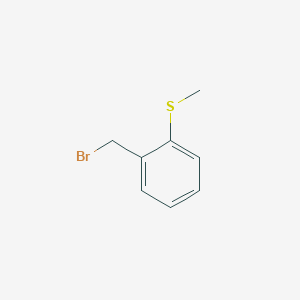
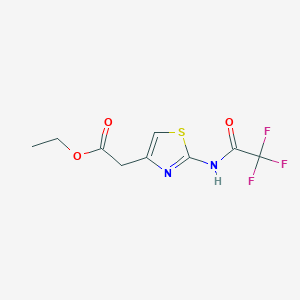
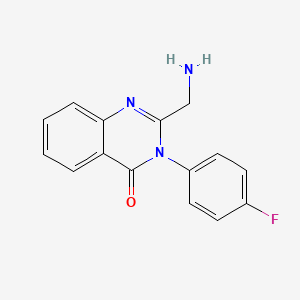

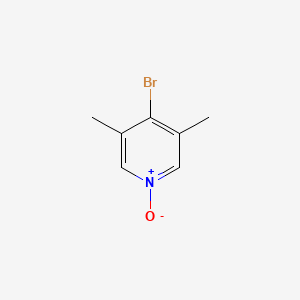
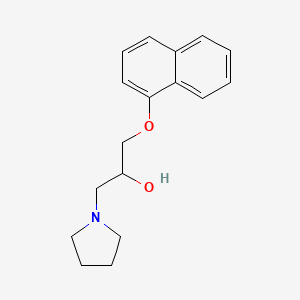
![7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8779073.png)
